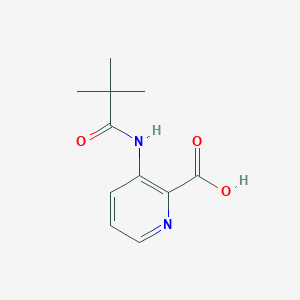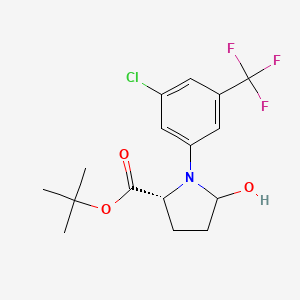
tert-Butyl (2R)-1-(3-chloro-5-(trifluoromethyl)phenyl)-5-hydroxypyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2R)-1-(3-chloro-5-(trifluoromethyl)phenyl)-5-hydroxypyrrolidine-2-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a hydroxyl group, a tert-butyl ester, and a phenyl ring bearing chloro and trifluoromethyl substituents
Méthodes De Préparation
The synthesis of tert-Butyl (2R)-1-(3-chloro-5-(trifluoromethyl)phenyl)-5-hydroxypyrrolidine-2-carboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Hydroxyl Group: This step may involve selective hydroxylation reactions.
Substitution on the Phenyl Ring: The chloro and trifluoromethyl groups can be introduced through electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
tert-Butyl (2R)-1-(3-chloro-5-(trifluoromethyl)phenyl)-5-hydroxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., PCC), reducing agents (e.g., LiAlH4), nucleophiles (e.g., amines), and acidic or basic hydrolysis conditions. Major products formed from these reactions include carbonyl compounds, alcohols, substituted phenyl derivatives, and carboxylic acids.
Applications De Recherche Scientifique
tert-Butyl (2R)-1-(3-chloro-5-(trifluoromethyl)phenyl)-5-hydroxypyrrolidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies investigating the biological activity of pyrrolidine derivatives and their interactions with biological targets.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of tert-Butyl (2R)-1-(3-chloro-5-(trifluoromethyl)phenyl)-5-hydroxypyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the hydroxyl group and the ester functionality can influence its binding affinity and specificity. The chloro and trifluoromethyl groups on the phenyl ring can enhance its lipophilicity and metabolic stability, contributing to its overall pharmacokinetic profile.
Comparaison Avec Des Composés Similaires
Similar compounds to tert-Butyl (2R)-1-(3-chloro-5-(trifluoromethyl)phenyl)-5-hydroxypyrrolidine-2-carboxylate include other pyrrolidine derivatives with varying substituents. For example:
tert-Butyl (2R)-1-(3-chloro-5-methylphenyl)-5-hydroxypyrrolidine-2-carboxylate: This compound lacks the trifluoromethyl group, which may affect its lipophilicity and biological activity.
tert-Butyl (2R)-1-(3-bromo-5-(trifluoromethyl)phenyl)-5-hydroxypyrrolidine-2-carboxylate: The bromo substituent can influence the compound’s reactivity and binding interactions.
tert-Butyl (2R)-1-(3-chloro-5-(trifluoromethyl)phenyl)-5-methoxypyrrolidine-2-carboxylate: The methoxy group can alter the compound’s electronic properties and reactivity.
Propriétés
Formule moléculaire |
C16H19ClF3NO3 |
|---|---|
Poids moléculaire |
365.77 g/mol |
Nom IUPAC |
tert-butyl (2R)-1-[3-chloro-5-(trifluoromethyl)phenyl]-5-hydroxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C16H19ClF3NO3/c1-15(2,3)24-14(23)12-4-5-13(22)21(12)11-7-9(16(18,19)20)6-10(17)8-11/h6-8,12-13,22H,4-5H2,1-3H3/t12-,13?/m1/s1 |
Clé InChI |
IVTJJQJEICRQIV-PZORYLMUSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@H]1CCC(N1C2=CC(=CC(=C2)C(F)(F)F)Cl)O |
SMILES canonique |
CC(C)(C)OC(=O)C1CCC(N1C2=CC(=CC(=C2)C(F)(F)F)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[4-[4-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]butyl]phenyl]carbamoyl]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B13996846.png)
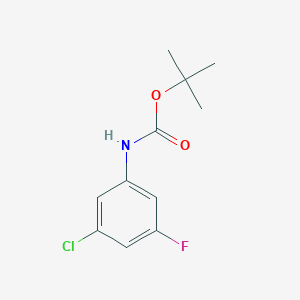
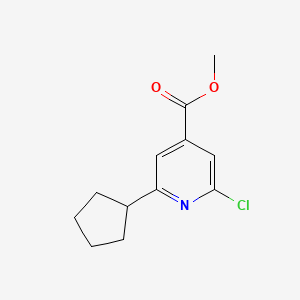
![2,2'-[Naphthalene-2,3-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B13996859.png)
![n,n-Bis(2-chloroethyl)-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B13996862.png)

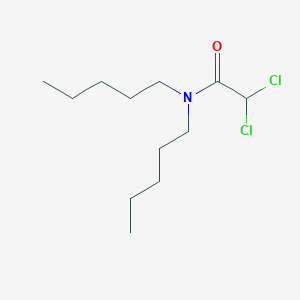

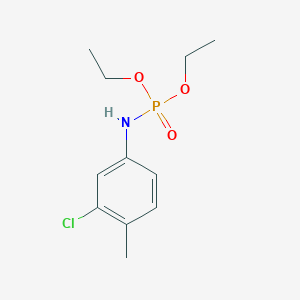
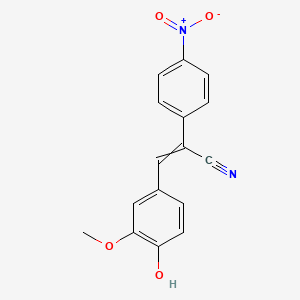
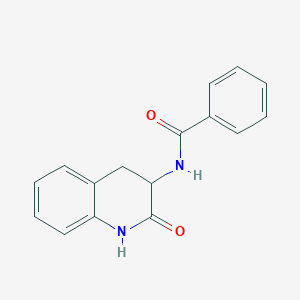
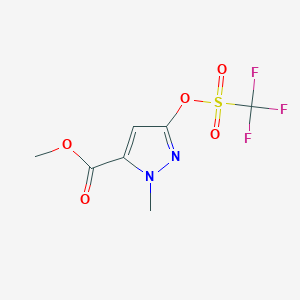
![4,5,6,7-Tetrahydrobenzo[b]thiophene-6-carboxylic acid](/img/structure/B13996910.png)
